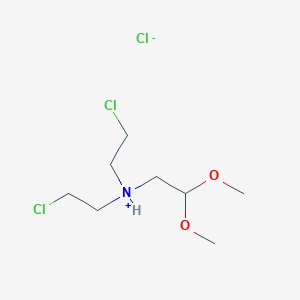
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride is a chemical compound with the molecular formula C23H33ClN2O2 and a molecular weight of 404.98 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride typically involves the reaction of 1,1-Diphenylbutylcarbamic acid with 2-diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as an antispasmodic agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine and enhanced neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Dicyclomine hydrochloride: A compound with similar structural features and pharmacological properties, used as an antispasmodic agent.
Cyclopentolate hydrochloride: Another compound with comparable chemical structure and applications in ophthalmology.
Uniqueness
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride stands out due to its unique combination of chemical properties and diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
101491-77-4 |
|---|---|
Molecular Formula |
C23H33ClN2O2 |
Molecular Weight |
405 g/mol |
IUPAC Name |
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C23H32N2O2.ClH/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)24-22(26)27-19-18-25(5-2)6-3;/h7-16H,4-6,17-19H2,1-3H3,(H,24,26);1H |
InChI Key |
HSPGRLNJPAMGGH-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](CC)CC.[Cl-] |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](CC)CC.[Cl-] |
Synonyms |
1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


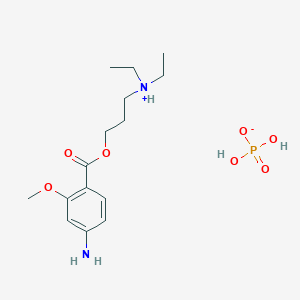


![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)

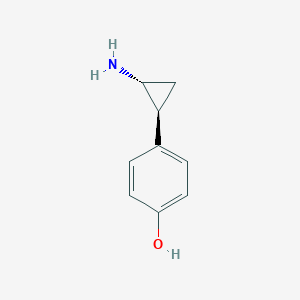
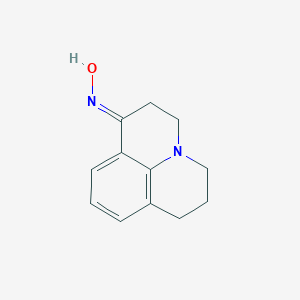
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)
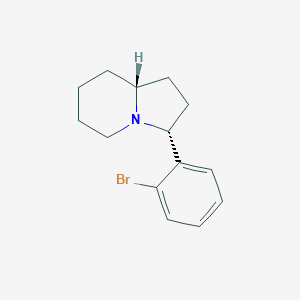

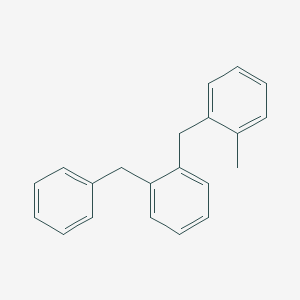
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
